molecular formula C6H12N4O B1373975 2-azido-N,N-diethylacetamide CAS No. 1228506-66-8

2-azido-N,N-diethylacetamide

Cat. No.: B1373975
CAS No.: 1228506-66-8
M. Wt: 156.19 g/mol
InChI Key: BMCRHKVBHVONKT-UHFFFAOYSA-N
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Description

2-Azido-N,N-diethylacetamide is an organic compound that contains an azide functional group Azides are known for their high reactivity and are used in various chemical reactions, including nucleophilic substitution and cycloaddition reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Azido-N,N-diethylacetamide can be synthesized through the reaction of N,N-diethylacetamide with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethyl sulfoxide or acetonitrile. The reaction conditions often involve moderate temperatures and the use of a catalyst to facilitate the azide transfer .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of polymer-supported azides can improve process safety by reducing the risk of explosive decomposition .

Chemical Reactions Analysis

Types of Reactions

2-Azido-N,N-diethylacetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Alkyl azides.

    Reduction: Primary amines.

    Cycloaddition: Triazoles.

Scientific Research Applications

Mechanism of Action

The azide group in 2-azido-N,N-diethylacetamide is highly reactive due to its electron-rich nature. It can undergo nucleophilic attack, leading to the formation of new carbon-nitrogen bonds. In cycloaddition reactions, the azide group reacts with alkynes to form triazoles through a concerted mechanism involving the formation of a five-membered ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azido-N,N-diethylacetamide is unique due to its specific structure, which allows for versatile reactivity in organic synthesis. Its diethylacetamide backbone provides a different steric and electronic environment compared to other azides, influencing its reactivity and applications.

Properties

IUPAC Name

2-azido-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O/c1-3-10(4-2)6(11)5-8-9-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCRHKVBHVONKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2-azido-N,N-diethylacetamide chosen as a starting material for this synthesis?

A1: The research highlights several advantages of using this compound []:

  • Efficient Cycloaddition: The azide group readily undergoes a copper-catalyzed 1,3-dipolar cycloaddition with methyl propiolate, leading to the formation of the desired triazole ring in high yield [].

Q2: What is the role of the electronegative triazole ring in the synthesis?

A2: The presence of the electronegative triazole ring significantly enhances the reactivity of the ester group at position 4, facilitating its selective hydrolysis under mild conditions to yield the desired acid []. This selectivity is crucial as it prevents unwanted hydrolysis of the acetamide group.

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